molecular formula C13H11NO4 B2655046 (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid CAS No. 551921-73-4

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid

Cat. No.: B2655046
CAS No.: 551921-73-4
M. Wt: 245.234
InChI Key: VLYANKFPZQEYKT-VOTSOKGWSA-N
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Description

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid is a chemical compound with the CAS Number 551921-73-4 . It is offered with a purity of >90% and is intended for research applications . This compound belongs to the class of heterocyclic compounds, specifically featuring an isoxazole ring core. The isoxazole scaffold is a privileged structure in medicinal chemistry known to be associated with a broad spectrum of biological properties . The (E)-configuration of the propenoic acid chain and the benzyloxy substituent on the isoxazole ring define its specific molecular geometry, which can be critical for its interactions in research settings. Researchers can utilize this compound as a molecular building block for the synthesis of more complex molecules or for investigating structure-activity relationships . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(3-phenylmethoxy-1,2-oxazol-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(16)7-6-11-8-12(14-18-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYANKFPZQEYKT-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid can be achieved through several synthetic routes. One common method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to the formation of substituted isoxazoles under moderate reaction conditions . Another approach includes the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine to yield 3,5-disubstituted isoxazoles .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves the use of readily available starting materials and mild reaction conditions to ensure high yields and regioselectivity. For example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds has been shown to efficiently produce 3,5-disubstituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between (E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid and related compounds:

Compound Name Structure Molecular Weight Key Features
This compound Isoxazole (positions 3: benzyloxy; 5: acrylic acid) ~275.27* High lipophilicity due to benzyloxy; potential metabolic stability
(E)-3-(3-Phenylbenzo[c]isoxazol-5-yl)acrylic acid Benzoisoxazole fused with phenyl; acrylic acid chain 265.26 Lower solubility vs. benzyloxy analog; π-π stacking potential
Cinnamic acid ((E)-3-phenylprop-2-enoic acid) Simple phenylpropenoic acid 148.16 Higher aqueous solubility; known flavonoid metabolite
3-(3′,4′-Dihydroxyphenyl)-2-propenoic acid (Caffeic acid) Dihydroxyphenyl substitution 180.16 Antioxidant properties; microbial dehydroxylation susceptibility
β-(5-Methyl-3-isoxazolylamide)-acrylic acid Methyl-substituted isoxazole; acrylamide linkage ~210.20* Reduced steric hindrance; used in benzimidazole synthesis

*Calculated based on empirical formulas.

Key Observations:
  • Metabolic Stability : Unlike cinnamic acid derivatives, which undergo rapid microbial dehydroxylation and hydrogenation , the isoxazole ring may resist enzymatic degradation, prolonging bioavailability.
  • Electronic Properties : The electron-withdrawing isoxazole ring could alter the reactivity of the acrylic acid moiety compared to purely aromatic systems (e.g., cinnamic acid) .
Metabolic Pathways
  • Cinnamic Acid Derivatives : Metabolized via microbial dehydroxylation (e.g., conversion to 3-phenylpropionic acid) and phase II conjugation (glucuronidation/sulfation) .
  • The benzyloxy group could undergo hydrolytic cleavage, yielding 3-hydroxy-5-isoxazolylpropenoic acid .
Pharmacological Potential
  • Antioxidant Activity: Caffeic acid’s dihydroxyphenyl group confers strong radical-scavenging activity, absent in the target compound due to its non-phenolic substituents .
  • Enzyme Interactions: The isoxazole core may target enzymes like cyclooxygenase (COX) or γ-aminobutyric acid (GABA) receptors, similar to other isoxazolyl pharmaceuticals .

Biological Activity

(E)-3-[3-(benzyloxy)-5-isoxazolyl]-2-propenoic acid, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an isoxazole ring and a benzyloxy substituent, contributing to its unique chemical properties. Its molecular formula is C12H13N1O3, with a molecular weight of approximately 219.24 g/mol.

The biological activity of this compound involves interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, which can lead to its observed therapeutic effects. For instance, it has been suggested that it may act as an inhibitor of certain enzymes involved in cancer progression and microbial growth.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria typically range from 15 to 30 μg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, it has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be approximately 25 μM and 30 μM, respectively. Mechanistic studies suggest that the compound may activate caspase pathways and inhibit cell proliferation through the modulation of cell cycle regulators .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various compounds, this compound was tested against multiple bacterial strains. The results indicated that it exhibited potent activity against S. aureus, with an IC50 value of 20 μg/mL. The study concluded that this compound could serve as a lead candidate for developing new antimicrobial therapies.

Study 2: Anticancer Mechanisms

A separate investigation focused on the anticancer mechanisms of this compound in HeLa cells. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis. Flow cytometry analysis revealed that approximately 70% of treated cells underwent apoptosis after 48 hours, highlighting its potential as an anticancer agent .

Summary of Biological Activities

Activity Target Organism/Cell Line IC50/MIC Value Mechanism
AntimicrobialStaphylococcus aureus20 μg/mLInhibition of bacterial growth
AntimicrobialEscherichia coli25 μg/mLInhibition of bacterial growth
AnticancerHeLa cells25 μMInduction of apoptosis via ROS accumulation
AnticancerMCF-7 cells30 μMModulation of cell cycle regulators

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